molecular formula C6H8N2OS B12884655 3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12884655
M. Wt: 156.21 g/mol
InChI Key: RIFMQAQAVZWNHZ-UHFFFAOYSA-N
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Description

3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining elements of both pyrrole and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the scalability of the reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its specific combination of pyrrole and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-methylsulfanyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C6H8N2OS/c1-10-6-4-2-3-7-5(4)9-8-6/h7H,2-3H2,1H3

InChI Key

RIFMQAQAVZWNHZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NOC2=C1CCN2

Origin of Product

United States

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